molecular formula C20H15N5O B2910963 N-(2-furylmethyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902906-25-6

N-(2-furylmethyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No. B2910963
CAS RN: 902906-25-6
M. Wt: 341.374
InChI Key: BXMIPYPGVNWKCC-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine, often referred to as FTQ , is a heterocyclic compound with a complex structure. It belongs to the class of 1,2,4-triazoloquinazolines . These compounds have gained prominence in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

2.

Synthesis Analysis

The synthesis of FTQ involves intricate steps, including cyclization reactions and functional group modifications. Researchers have explored various synthetic routes to obtain this compound. Some methods include condensation reactions between appropriate precursors or cyclization of suitable intermediates. The yield, purity, and scalability of these synthetic approaches are crucial factors for practical applications .

3.

Molecular Structure Analysis

The molecular structure of FTQ is characterized by its fused triazoloquinazoline ring system. The arrangement of atoms, bond angles, and bond lengths play a significant role in its properties. Computational studies, such as density functional theory (DFT) calculations, provide insights into the electronic structure, stability, and reactivity of FTQ. Crystallographic data from X-ray diffraction analyses reveal the precise arrangement of atoms in the solid state .

4.

Chemical Reactions Analysis

FTQ participates in various chemical reactions, including nucleophilic substitutions, oxidative processes, and cyclizations. Understanding its reactivity is essential for designing derivatives with improved properties. Researchers have explored modifications of the furyl and phenyl moieties to enhance biological activity or alter solubility profiles. Mechanistic studies elucidate reaction pathways and intermediates .

6.

Physical And Chemical Properties Analysis

  • Stability : Investigating its stability under various conditions (e.g., pH, temperature) is essential for drug development .

7.

Safety and Hazards

  • Handling Precautions : Researchers and practitioners should follow safety protocols when working with FTQ .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c1-2-7-14(8-3-1)18-23-19-16-10-4-5-11-17(16)22-20(25(19)24-18)21-13-15-9-6-12-26-15/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMIPYPGVNWKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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